molecular formula C14H16FN3O B4059483 5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B4059483
M. Wt: 261.29 g/mol
InChI Key: SXWPCSXMSBXJRS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as ABT-288, is a novel drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. The compound belongs to the class of drugs known as selective histamine H3 receptor antagonists, which have been shown to improve cognitive function in animal models and humans.

Scientific Research Applications

Synthesis and Characterization

  • A study reported the synthesis of novel sulfanyl derivatives related to the compound, characterized by elemental analyses, FT-IR, and NMR techniques. These compounds exhibited significant antioxidant activity, highlighting their potential in oxidative stress-related research (Saraç, Orek, & Koparır, 2020).

Biological Activities Evaluation

  • The antimicrobial and antioxidant properties of newly synthesized derivatives were evaluated, with some compounds showing higher antioxidant activity using the ABTS method compared to ascorbic acid (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).
  • Another study focused on the synthesis and evaluation of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents, demonstrating the relevance of the compound's core structure in the development of antioxidant agents (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).

Structural and Mechanistic Insights

  • Investigations into the molecular structure of related compounds have been conducted, providing insights into their chemical behavior and potential mechanisms of action. For example, studies on the synthesis, spectroscopic properties, quantum chemical calculations, and biological activities of derivatives have elucidated the influence of molecular geometry on their biological activity and interaction with biological targets (Saraç, 2020).

Antimicrobial Activities

  • The design, synthesis, and antimicrobial activities of 1,2,3-triazole derivatives have been explored, with some compounds exhibiting potent antimicrobial activities against specific microorganisms, suggesting the potential application of these compounds in antimicrobial research (Zhao, Lu, Lu, Xin, Li, & Liu, 2012).

properties

IUPAC Name

3-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-9(10-5-7-12(15)8-6-10)18-13(11-3-2-4-11)16-17-14(18)19/h5-9,11H,2-4H2,1H3,(H,17,19)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWPCSXMSBXJRS-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2C(=NNC2=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N2C(=NNC2=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 4
Reactant of Route 4
5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 5
Reactant of Route 5
5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.